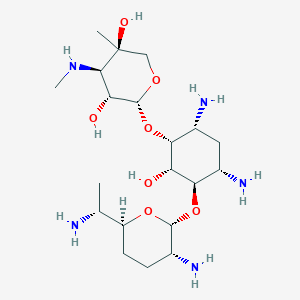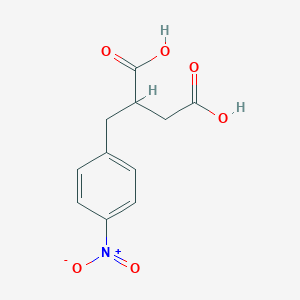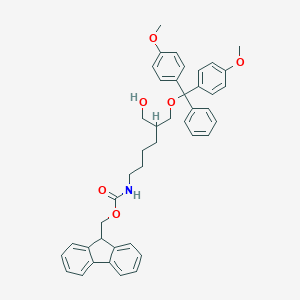
Gentamicina C2
Descripción general
Descripción
Gentamicin C2 is one of the major components of the gentamicin complex. Gentamicin C2 has a methyl group at the 6' position of the 2-amino-hexose ring, along with a free amine.
Aplicaciones Científicas De Investigación
Uso de antibióticos en medicina veterinaria
Gentamicina C2, como parte de la mezcla de gentamicina, se ha utilizado durante décadas en medicina veterinaria, particularmente en cerdos . A pesar de su uso a largo plazo, la farmacocinética/farmacodinámica (PKs/PDs) intramuscular de this compound todavía se está investigando . Un estudio encontró que la exposición a Gentamicina fue menor en lechones infectados en comparación con los sanos . Esto sugiere que el estado de salud del animal puede influir en la efectividad de this compound .
Tratamiento de bacterias multirresistentes a los fármacos
This compound es un antibiótico aminoglucósido de amplio espectro esencial utilizado en más de 40 condiciones clínicas . Ha demostrado actividad contra una amplia gama de bacterias nosocomiales, formadoras de biopelículas y multirresistentes a los fármacos . Sin embargo, debido a la baja penetración celular y los efectos secundarios graves, los investigadores están buscando formas de mejorar la eficacia y la administración de fármacos de this compound .
Uso en nanoformulaciones poliméricas
Una estrategia para mejorar la eficacia y la administración de fármacos de this compound es su encapsulación en nanopartículas poliméricas . Este método puede mejorar potencialmente la penetración celular del antibiótico, aumentando así su efectividad .
Hidrofobización de la molécula de Gentamicina
Otra estrategia que se está explorando es la hidrofobización de la molécula de Gentamicina
Mecanismo De Acción
Target of Action
Gentamicin C2, like other aminoglycosides, primarily targets the 30S subunit of bacterial ribosomes . This subunit is involved in the process of protein synthesis, making it a crucial target for the antibiotic action of Gentamicin C2 .
Mode of Action
Gentamicin C2 inhibits bacterial growth by interfering with protein synthesis . It binds to a specific protein or proteins of the 30S subunit of bacterial ribosomes, causing a misreading of the genetic code . This disruption in protein synthesis typically leads to the death of the bacteria .
Biochemical Pathways
The action of Gentamicin C2 affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the translation process, leading to the production of faulty proteins. This misreading of the genetic code ultimately inhibits bacterial growth .
Pharmacokinetics
The pharmacokinetics of Gentamicin C2 involves its absorption, distribution, metabolism, and excretion (ADME). They are known to be primarily excreted unchanged through the kidneys .
Result of Action
The primary result of Gentamicin C2’s action is the inhibition of bacterial growth, making it effective against both gram-positive and gram-negative organisms . It is particularly useful for the treatment of severe gram-negative infections, including those caused by Pseudomonas aeruginosa . It’s also associated with adverse effects, including nephrotoxicity and ototoxicity .
Action Environment
The efficacy and stability of Gentamicin C2 can be influenced by various environmental factors. For instance, the presence of other antibacterials such as beta-lactams can enhance the activity of Gentamicin C2, contributing to a synergistic effect . Additionally, the physiological state of the patient (e.g., healthy vs. infected) can also impact the pharmacokinetics and overall effectiveness of Gentamicin C2 .
Análisis Bioquímico
Biochemical Properties
Gentamicin C2 interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16S rRNA of the 30S subunit in bacterial ribosomes, disrupting protein synthesis and inhibiting bacteria . The structural difference between the gentamicin components is comparable to the difference between gentamicins and other aminoglycosides such as tobramycin and netilmicin .
Cellular Effects
Gentamicin C2 has significant effects on various types of cells and cellular processes. It is known to have nephrotoxic potential, which can lead to kidney damage . It also has ototoxic effects, which can lead to hearing loss . The cellular effects of Gentamicin C2 are primarily due to its disruption of protein synthesis in bacteria, leading to their death .
Molecular Mechanism
The molecular mechanism of action of Gentamicin C2 involves binding to the 16S rRNA in the 30S subunit of bacterial ribosomes This binding disrupts protein synthesis, leading to the death of the bacteria
Temporal Effects in Laboratory Settings
The effects of Gentamicin C2 can change over time in laboratory settings. For example, the pharmacokinetics of Gentamicin C2 in neonates showed that clearance of C1 was smaller than clearances of C1a and C2/C2a/C2b . This suggests that the effects of Gentamicin C2 may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Gentamicin C2 can vary with different dosages in animal models. For instance, a study on piglets showed that the gentamicin exposure was 36% lower in infected piglets compared to healthy ones for all the C1, C1a, and C2 components . This suggests that the dosage of Gentamicin C2 can significantly influence its effects.
Metabolic Pathways
Gentamicin C2 is involved in various metabolic pathways. It is produced by the bacterium Micromonospora purpurea through a complex biosynthetic pathway . The dideoxygenation process starts with GenP-catalyzed phosphorylation of JI-20A and JI-20Ba .
Transport and Distribution
Gentamicin C2 is transported and distributed within cells and tissues in a manner that is still being researched. It is known that Gentamicin C2 is a very polar, hydrophilic drug that is soluble only in water and is slightly soluble in methanol . This hydrophilic character of Gentamicin C2 makes its extraction from biological matrixes by common organic solvents impossible .
Subcellular Localization
Given its role as an antibiotic, it is likely that Gentamicin C2 primarily localizes to the sites of bacterial protein synthesis, where it exerts its effects .
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-IDLVJFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023093 | |
| Record name | Gentamicin C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25876-11-3 | |
| Record name | Gentamicin C2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentamicin C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTAMICIN C2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Gentamicin C2, a potent aminoglycoside antibiotic, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis. [, ] This binding can lead to misreading of messenger RNA (mRNA), resulting in the production of non-functional proteins. [, ] Ultimately, these actions disrupt bacterial protein synthesis, leading to bacterial cell death. []
ANone: Gentamicin C2 is a complex molecule with the following characteristics:
- Spectroscopic Data: Specific spectroscopic data, such as NMR and mass spectrometry data, can be found in the referenced research articles. [, , , , , , ]
ANone: The provided research primarily focuses on the biological and pharmacological aspects of Gentamicin C2. Information regarding material compatibility and stability under various conditions is not extensively discussed in these studies.
A: Gentamicin C2 itself does not possess catalytic properties. It functions as an inhibitor of bacterial protein synthesis rather than a catalyst. [, ]
A: While computational chemistry and modeling techniques can be valuable tools for drug discovery and development, the provided research articles do not extensively discuss the application of these methods specifically for Gentamicin C2. []
A: Studies highlight the importance of specific structural features for Gentamicin C2's activity. The 1-amino group plays a crucial role in its antibacterial activity, as its removal significantly reduces potency. [] Additionally, modifications in the C4'-C6' region of ring I can impact both antimicrobial activity and ototoxicity. [] For example, Gentamicin C2b, with structural variations in this region, exhibits reduced ototoxicity compared to Gentamicin C2. []
ANone: The provided research focuses more on the biological effects and characterization of Gentamicin C2, and does not delve deeply into specific stability and formulation strategies.
ANone: The provided scientific articles primarily focus on the research and development aspects of Gentamicin C2, and do not address SHE (Safety, Health, and Environment) regulations.
A: Research indicates that posture can influence the pharmacokinetics of Gentamicin C2. [] Ambulatory individuals exhibited a larger volume of distribution and clearance compared to those in a supine position. [] Notably, Gentamicin C2 exhibited a longer mean residence time than other major components, which may be clinically significant due to its potential link to nephrotoxicity. []
A: Bacteria can develop resistance to Gentamicin C2 through various mechanisms, primarily enzymatic modification. [, , , ] One significant mechanism is the production of aminoglycoside-modifying enzymes, such as aminoglycoside 6'-N-acetyltransferases [AAC(6')]. [, ] These enzymes can inactivate Gentamicin C2 by acetylating the 6'-amino group, reducing its ability to bind to ribosomes. [, ] Resistance to Gentamicin C2 can also arise from mutations in ribosomal proteins, particularly L6, which can alter the binding site and reduce drug affinity. []
A: Gentamicin C2, while effective, is known to have potential for ototoxicity and nephrotoxicity. [, , ] Research suggests that different gentamicin subtypes display varying degrees of ototoxicity. [] Gentamicin C2, in particular, has been identified as potentially the most ototoxic subtype. [, ] Studies have linked the interaction of Gentamicin C subtypes with hair cell mechanotransducer channels to their ototoxic effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenz[a,j]acridine](/img/structure/B14077.png)


![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)






![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)



